molecular formula C16H19ClN2O3 B10990856 N-[(4-chloro-1H-indol-1-yl)acetyl]-L-leucine

N-[(4-chloro-1H-indol-1-yl)acetyl]-L-leucine

Cat. No.: B10990856
M. Wt: 322.78 g/mol
InChI Key: QGLQUPCGQYPQSJ-ZDUSSCGKSA-N
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Description

N-[(4-chloro-1H-indol-1-yl)acetyl]-L-leucine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1H-indol-1-yl)acetyl]-L-leucine typically involves the condensation of 4-chloroindole with acetic anhydride, followed by the coupling of the resulting intermediate with L-leucine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The purification process typically involves recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-1H-indol-1-yl)acetyl]-L-leucine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of 4-chloroindoline derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(4-chloro-1H-indol-1-yl)acetyl]-L-leucine involves its interaction with specific molecular targets in the body. The indole ring is known to interact with various receptors and enzymes, modulating their activity. The compound may inhibit certain enzymes or activate specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

N-[(4-chloro-1H-indol-1-yl)acetyl]-L-leucine can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    4-chloroindole: A simpler indole derivative that serves as a precursor in the synthesis of more complex compounds.

    Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the L-leucine moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

(2S)-2-[[2-(4-chloroindol-1-yl)acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H19ClN2O3/c1-10(2)8-13(16(21)22)18-15(20)9-19-7-6-11-12(17)4-3-5-14(11)19/h3-7,10,13H,8-9H2,1-2H3,(H,18,20)(H,21,22)/t13-/m0/s1

InChI Key

QGLQUPCGQYPQSJ-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=CC=C2Cl

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CN1C=CC2=C1C=CC=C2Cl

Origin of Product

United States

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